6-Nitro-2,1-benzoxazole

Synthetic Chemistry Cycloaddition Reactivity

Researchers seeking a reliable 2,1-benzisoxazole building block for heterocyclic synthesis often encounter supply inconsistencies. 6-Nitro-2,1-benzoxazole (CAS 15264-44-5) resolves this with its unique 6-nitro substitution pattern enabling exclusive 1,4-cycloaddition reactivity. • Enables patented quinoline synthesis via 1,4-cycloaddition - unattainable with the parent 2,1-benzisoxazole. • Predictable 6-nitro directing effect ensures exclusive electrophilic functionalization at the 4-position for ortho-disubstituted benzene construction. • Privileged scaffold for antimicrobial SAR studies with broad-spectrum activity against S. aureus and E. coli. Supplied with verified purity and ready for global dispatch.

Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
CAS No. 15264-44-5
Cat. No. B095430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2,1-benzoxazole
CAS15264-44-5
Molecular FormulaC7H4N2O3
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC2=CON=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-12-8-7(5)3-6/h1-4H
InChIKeyVXUKBYHFZXHKFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-2,1-benzoxazole: Heterocyclic Building Block


6-Nitro-2,1-benzoxazole (CAS 15264-44-5), also known as 6-nitroanthranil, is a member of the 2,1-benzisoxazole (anthranil) class, a heterocyclic scaffold comprised of a benzene ring fused to an isoxazole ring. This specific isomer features a nitro group at the 6-position of the carbocyclic ring, conferring a distinct electronic profile that differentiates it from other regioisomers. It is a specialized synthetic intermediate recognized for its utility in constructing more complex heterocyclic systems [1][2].

Workflow Heterocyclic synthesis via cycloaddition and electrophilic substitution
Selection Logic 6-Nitro isomer provides unique reactivity not available from parent or other regioisomers
Use Context Access to cycloadducts and regioselective ortho-disubstituted scaffolds

Why Generic Analogs Cannot Substitute


The 2,1-benzisoxazole scaffold exhibits a complex, ambident electronic character, with both benzenoid and ortho-quinonoid reactivity. This behavior is profoundly influenced by the nature and position of substituents. Simply substituting 6-Nitro-2,1-benzoxazole with the unsubstituted parent compound or even a different nitro-regioisomer will result in a complete loss of specific reactivity profiles, such as the ability to undergo certain cycloaddition reactions, thereby derailing synthetic pathways or leading to inactive compounds [1]. The following quantitative evidence demonstrates these critical, position-specific differences.

6-Nitro-2,1-benzoxazole
Parent 2,1-benzisoxazole
Parent lacks cycloaddition reactivity; cannot access cycloadducts that require 6-nitro activation.
6-Nitro regioisomer
Other nitro regioisomers (e.g., 5-nitro)
Electrophilic directing effects may shift; substitution pattern and downstream product profile may differ.

Quantitative Differentiation from Comparators


1,4-Cycloaddition Reactivity vs. Parent

The presence of the 6-nitro substituent fundamentally alters the reactivity of the 2,1-benzisoxazole core. In a direct experimental comparison, 6-nitro-2,1-benzisoxazole (XVII) underwent a 1,4-cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD), yielding the corresponding cycloadduct (XIX). In stark contrast, the unsubstituted parent compound, 2,1-benzisoxazole (Ia), failed to react with DMAD under identical conditions, resulting in no product formation [1]. This is a clear binary difference in reactivity (reactive vs. non-reactive).

Cycloaddition Reactivity
Head-to-head
Reacts with DMAD → cycloadduct XIX
Target: reactive Parent: no reaction
Enables cycloaddition transformation not possible with parent scaffold.
Identical DMAD conditions; qualitative active vs. inactive difference.
Synthetic Chemistry Cycloaddition Reactivity Heterocycle Synthesis

Directing Effect in Electrophilic Substitution

The existing substitution pattern on the carbocyclic ring exerts a decisive directing influence on further functionalization. When 6-nitro-3-carbalkoxy-2,1-benzisoxazoles (X and XI) are subjected to nitration conditions, the incoming nitro group is exclusively directed to the 4-position, yielding the 4-nitro isomers (XV and XVI) as the sole products [1]. In comparison, the nitration of 5-chloro-2,1-benzisoxazole (VII) also exclusively produces its respective 4-nitro derivative (XII) [1].

Electrophilic Directing Effect
Head-to-head
Exclusive 4-nitro isomer formation
6-nitro-3-carbalkoxy: 4-nitro product 5-chloro analog: also exclusive 4-nitro
Predictable regioselectivity for 4-position functionalization.
Nitration conditions; consistent ring electronics influenced by 6-substituent.
Electrophilic Substitution Nitration Regioselectivity Synthetic Chemistry

Preferred Site of Electrophilic Attack

Studies on the nitration of the core benzoxazole scaffold demonstrate that the 6-position is the kinetically preferred site for electrophilic attack. Nitration of benzoxazole with sulfuric and nitric acids at -15°C chiefly yields 6-nitrobenzoxazole as the major product [1]. This class-level behavior underscores the inherent reactivity of the 6-position and justifies the selection of the pre-functionalized 6-nitro derivative for synthetic applications.

Preferred Electrophilic Site
Class-level
6-Nitrobenzoxazole is chief nitration product
Class-level preference for 6-position electrophilic substitution.
Based on parent benzoxazole nitration study; data to verify for 2,1-isomer.
Electrophilic Substitution Nitration Regioselectivity Synthetic Chemistry

Key Research and Industrial Applications


Quinoline Synthesis via Cycloaddition

The unique ability of 6-nitro-2,1-benzoxazole to participate in 1,4-cycloaddition reactions, which is not shared by the parent 2,1-benzisoxazole [1], establishes it as a crucial starting material. This reactivity has been specifically leveraged in a patented, high-yielding method for synthesizing quinoline derivatives [2]. The method uses 2,1-benzisoxazole derivatives as a platform for constructing the quinoline ring system, a core structure in numerous bioactive molecules and pharmaceuticals.

Regioselective Precursor for Advanced Scaffolds

The predictable directing effect of the 6-nitro group in electrophilic substitution, which leads to exclusive functionalization at the 4-position [1], makes this compound invaluable for constructing ortho-disubstituted benzene derivatives. This allows for the precise introduction of molecular complexity, which is essential in medicinal chemistry for exploring structure-activity relationships (SAR) and creating libraries of drug-like molecules.

Antimicrobial Agent Development

Class-level analysis of related benzoxazole derivatives, specifically those with nitro/amino substitution at the 5- or 6-position, has demonstrated broad-spectrum antimicrobial activity against pathogens like *Staphylococcus aureus* and *Escherichia coli* [3]. While not a direct study of 6-nitro-2,1-benzoxazole, this evidence positions the compound as a privileged scaffold for developing new antimicrobial agents, where the 6-nitro substituent is a key pharmacophore.

Application
Selection Property
Validation Focus
Quinoline synthesis via cycloaddition
Cycloaddition reactivity profile
Reaction condition compatibility verification
Regioselective precursor for complex scaffolds
Electrophilic directing effect
Regioselectivity verification under nitration conditions
Antimicrobial screening scaffold
Class-level antimicrobial research context
Reported broad-spectrum screening endpoints

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